molecular formula C14H20O B11895831 ((5-Cyclopropylpentyl)oxy)benzene

((5-Cyclopropylpentyl)oxy)benzene

Cat. No.: B11895831
M. Wt: 204.31 g/mol
InChI Key: UJHXKCPNMOVISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((5-Cyclopropylpentyl)oxy)benzene: is an organic compound with the molecular formula C14H20O It is characterized by a benzene ring substituted with a 5-cyclopropylpentyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5-Cyclopropylpentyl)oxy)benzene typically involves the reaction of benzene with 5-cyclopropylpentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the benzene ring to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((5-Cyclopropylpentyl)oxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced alkanes or alcohols

    Substitution: Brominated or nitrated benzene derivatives

Scientific Research Applications

Chemistry: ((5-Cyclopropylpentyl)oxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound may be used as a model molecule to study the effects of cyclopropyl groups on biological activity and molecular interactions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ((5-Cyclopropylpentyl)oxy)benzene involves its interaction with molecular targets through its ether linkage and cyclopropyl group. These interactions can affect the compound’s binding affinity and specificity towards various enzymes and receptors, influencing its biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a cyclopropyl group.

    Phenoxybenzene: Contains an ether linkage but lacks the cyclopropyl group.

    Benzylcyclopropane: Contains a cyclopropyl group but lacks the ether linkage.

Uniqueness: ((5-Cyclopropylpentyl)oxy)benzene is unique due to the presence of both a cyclopropyl group and an ether linkage, which can impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

5-cyclopropylpentoxybenzene

InChI

InChI=1S/C14H20O/c1-4-8-14(9-5-1)15-12-6-2-3-7-13-10-11-13/h1,4-5,8-9,13H,2-3,6-7,10-12H2

InChI Key

UJHXKCPNMOVISF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.